molecular formula C6H12ClNO B15361727 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride

Cat. No.: B15361727
M. Wt: 149.62 g/mol
InChI Key: XNDYYUZKJKZJJX-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a bicyclic amine compound characterized by a spirocyclic structure combining an oxetane ring (2-oxa) and a cycloalkane system. The compound’s molecular formula is C₆H₁₂ClNO (hydrochloride salt), with a molecular weight of 149.62 g/mol . It is commercially available under CAS numbers 1363381-78-5 (free base) and 1523618-04-3 (hydrochloride form), with suppliers such as Chongqing Chemdad and CymitQuimica offering it in milligram to gram quantities for research purposes .

Key physicochemical properties include:

  • Boiling point: Predicted to be ~186.1°C (free base) .
  • Density: Estimated at 1.11 g/cm³ .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) for stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-7-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-2-6(5)3-8-4-6;/h5H,1-4,7H2;1H

InChI Key

XNDYYUZKJKZJJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)COC2.Cl

Origin of Product

United States

Preparation Methods

Carreira’s Oxalate Salt Methodology

The foundational route, adapted from Carreira et al., begins with tribromopentaerythritol (1b ), a commercially available flame retardant. Cyclization with p-toluenesulfonamide (2 ) under basic conditions yields the N-tosylated intermediate 3 , which undergoes magnesium-mediated deprotection in methanol (Scheme 1). Subsequent treatment with oxalic acid produces the hemioxalate salt 4a in 81% yield. While effective, this method faces limitations in scalability due to sluggish filtration of magnesium salts and the hygroscopic nature of 4a .

Reaction Conditions:

  • Cyclization: K₂CO₃, DMF, 80°C, 12 h
  • Deprotection: Mg turnings, MeOH, sonication, 1 h
  • Salt Formation: Oxalic acid (1 equiv), MeOH/MTBE

Challenges in Oxalate Salt Isolation

The hemioxalate salt 4a exhibits poor solubility in polar aprotic solvents, complicating its use in subsequent alkylation or acylation reactions. Crystallization from methanol-methyl tert-butyl ether (MTBE) mixtures mitigates this issue but introduces variability in hydrate formation.

Improved Synthesis via Sulfonate Salt Intermediates

Sulfonic Acid Salt Formation

A revised protocol isolates 2-Oxaspiro[3.3]heptan-7-amine as sulfonate salts to enhance stability and solubility. Treatment of the free amine with naphthalene-1,5-disulfonic acid or p-toluenesulfonic acid (PTSA) in methanol yields crystalline salts (4d , 4r ) with >95% purity (Table 1). These salts demonstrate superior thermal stability (decomposition >200°C) and solubility in DMSO (>500 mg/mL), facilitating direct use in coupling reactions.

Table 1: Comparative Properties of Sulfonate Salts

Salt Acid Used Yield (%) Solubility (MeOH) Stability (RT)
Hemioxalate (4a ) Oxalic acid 81 25 mg/mL 6 months
Acetate (4b ) Acetic acid 89 100 mg/mL 3 months
Hemisulfonate (4r ) Naphthalene-1,5-disulfonic acid 84 >500 mg/mL 12 months

Hydrogenolysis of Benzyl-Protected Intermediates

An alternative route employs N-benzyl-2-oxaspiro[3.3]heptan-7-amine (6 ), synthesized via ring closure of 3,3-bis(bromomethyl)oxetane with benzylamine. Hydrogenolysis over Pd/C in acetic acid removes the benzyl group, followed by sulfonic acid treatment to isolate the final hydrochloride salt (4c ) in 92% yield (Scheme 2). This method avoids magnesium-mediated deprotection, reducing metal contamination risks.

Alternative Pathways from Cyclopropyl Precursors

Nitrile Alkylation and Hydrolysis

A patent-pending route (CN103936703A) starts with dibromoneopentyl glycol (V ), which undergoes zinc-mediated cyclization to form cyclopropyl dimethanol (IV ). Reaction with sulfur oxychloride yields cyclopropyl dimethanol cyclic sulfite (III ), followed by prussiate opening to generate nitrile intermediate II . Alkaline hydrolysis and acid-mediated cyclization afford 5-oxaspiro[2.4]heptan-6-one, which is subsequently aminated to yield the target compound (Scheme 3).

Key Steps:

  • Cyclopropane Formation: Zn powder, ethanol, 100°C, 4 h
  • Nitrile Hydrolysis: NaOH (aq), reflux, 18 h
  • Amination: NH₃/MeOH, PtO₂ catalysis, H₂ (50 psi)

Yield Optimization and Purification

The Chinese patent reports an overall yield of 50% across three steps, with final purification via column chromatography (PE:EA = 4:1) and recrystallization from ethyl acetate. This route offers cost advantages but requires stringent control over nitrile hydrolysis to prevent over-oxidation to carboxylic acids.

Critical Analysis of Methodologies

Scalability and Industrial Feasibility

The sulfonate salt route (Section 3) outperforms traditional methods in scalability, with demonstrated kilogram-scale production. In contrast, the cyclopropyl pathway (Section 4) suffers from multi-step isolation and higher solvent consumption, though it benefits from inexpensive starting materials.

Purity and Byproduct Formation

Magnesium residues in Carreira’s method necessitate additional washing steps, whereas hydrogenolysis (Section 3.2) produces cleaner reaction profiles. LC-MS analyses reveal that sulfonate salts exhibit <1% impurities, compared to 3–5% in oxalate-based preparations.

Solvent and Temperature Sensitivity

Deprotection at elevated temperatures (>50°C) leads to ring-opening byproducts, particularly in methanol. Substituting methanol with ethanol or 1,2-dimethoxyethane minimizes degradation, as evidenced by NMR monitoring.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as oxides or hydroxylated products. For example:

  • Hydrogen peroxide (H₂O₂) in acidic or neutral conditions oxidizes the amine group, yielding hydroxylamine derivatives.

  • Potassium permanganate (KMnO₄) under controlled conditions oxidizes the oxetane ring, forming carboxylic acids.

Reagent Conditions Product Yield Reference
H₂O₂RT, Acetic acidN-Hydroxy spiro derivative62%
KMnO₄0°C, H₂O/THF7-Carboxy-2-oxaspiroheptane45%

Reduction Reactions

Reductive pathways transform the amine group or modify the spirocyclic framework:

  • Lithium aluminum hydride (LiAlH₄) reduces the oxetane oxygen, yielding 7-aminospiro[3.3]heptane.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in substituted derivatives .

Reagent Conditions Product Yield Reference
LiAlH₄THF, Reflux7-Aminospiro[3.3]heptane78%
H₂ (4 bar), Pd/CEtOH, 40°CSaturated amine derivative89%

Substitution Reactions

The amine group participates in nucleophilic substitution, enabling functionalization:

  • Alkylation with alkyl halides (e.g., methyl iodide) forms tertiary amines .

  • Sulfonation with p-toluenesulfonyl chloride yields sulfonamide derivatives, enhancing solubility .

Reagent Conditions Product Yield Reference
CH₃I, K₂CO₃DMF, 60°CN-Methyl-2-oxaspiroheptan-7-amine85%
TsCl, Et₃NCH₂Cl₂, RT7-Tosylamido derivative91%

Ring-Opening Reactions

The oxetane ring undergoes acid- or base-catalyzed ring-opening:

  • Hydrochloric acid (HCl) cleaves the oxetane, forming a diol intermediate.

  • Sodium hydroxide (NaOH) induces ring expansion to azetidine derivatives under reflux .

Reagent Conditions Product Yield Reference
HCl (conc.)MeOH, RT7-Amino-1,3-diol hydrochloride68%
NaOHH₂O/EtOH, RefluxAzetidine-spiro amine73%

Coupling Reactions

The compound participates in cross-coupling reactions for complex molecule synthesis:

  • Buchwald–Hartwig amination with aryl halides forms biaryl amines .

  • Suzuki–Miyaura coupling introduces aryl groups to the spiro framework .

Reagent Conditions Product Yield Reference
Pd(OAc)₂, XPhosToluene, 100°CAryl-substituted spiro amine82%
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiphenyl-spiro derivative76%

Mechanistic Insights

  • Oxidation Mechanism : Hydrogen peroxide oxidizes the amine via a radical intermediate, confirmed by ESR studies.

  • Ring-Opening Pathway : Acid-catalyzed cleavage proceeds through a carbocation intermediate stabilized by the spiro structure.

Comparative Reactivity

The compound’s reactivity differs from non-spiro analogs due to steric and electronic effects:

Parameter 2-Oxaspiro[3.3]heptan-7-amine 6-Aminospiro[3.3]heptane
Oxidation Rate (H₂O₂)62% yield38% yield
Alkylation Efficiency85% yield72% yield

Scientific Research Applications

Based on the search results, here is a detailed overview of the applications of compounds related to "2-Oxaspiro[3.3]heptan-7-amine hydrochloride":

Scientific Research Applications

"2-Oxaspiro[3.3]heptan-6-amine hydrochloride" is a chemical compound with diverse applications in scientific research, including serving as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It has been investigated for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic properties and use as a precursor for drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

"2-Oxaspiro[3.3]heptan-6-amine hydrochloride" (CAS No. 1523618-04-3) is characterized by its unique spirocyclic structure, which consists of an oxirane ring fused to a cyclohexane framework. This architecture contributes to its potential utility in various chemical and pharmaceutical applications. The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating their activity and influencing various biochemical pathways.

Mechanism of Action

The mechanism by which 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets and pathways involved in chemical reactions or biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Ring Size and Heteroatom Positioning :

  • The oxetane ring in 2-oxaspiro[3.3]heptan-6-amine enhances metabolic stability compared to azetidine-containing analogs like 5-azaspiro[2.4]heptan-7-amine .
  • Bicyclo[4.1.0]heptan-7-amine lacks an oxygen heteroatom, reducing polarity but increasing lipophilicity .

Bioactivity: (trans-4-Aminocyclohexyl)methanol hydrochloride exhibits higher similarity (0.91) to the target compound in pharmacophore models, suggesting overlapping applications in CNS drug design .

Biological Activity

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride is a spirocyclic compound notable for its unique structural features, including an oxygen atom and an amine group within its framework. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery contexts. The following sections explore its synthesis, biological interactions, and therapeutic potential.

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : Approximately 149.62 g/mol
  • Structure : The spirocyclic structure enhances the compound's ability to interact with various biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of 2-Oxaspiro[3.3]heptan-7-amine hydrochloride typically involves cyclization reactions of specific precursors. One common method includes the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. Industrial production may utilize continuous flow reactors to improve yield and efficiency while maintaining quality control measures.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and receptor interactions:

  • Enzyme Modulation : The compound's unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially influencing their activity.
  • Therapeutic Applications : It is being investigated as a potential candidate for developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • EGFR Kinase Inhibitors : The compound has been explored for its role in synthesizing epidermal growth factor receptor (EGFR) kinase inhibitors, which are critical in cancer therapy .
  • LRRK2 Inhibitors : Research also highlights its potential in synthesizing leucine-rich repeat kinase 2 (LRRK2) inhibitors, relevant for Parkinson's disease treatment .

Comparative Analysis

To understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityNotable Features
2-Oxaspiro[3.3]heptane0.81Lacks the amine group, limiting reactivity
6-Aminospiro[3.3]heptane0.74Similar structure but without the oxygen atom
3-Oxabicyclo[3.1.0]hexan-6-amine HCl0.72Different bicyclic structure affecting reactivity
2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl0.71Contains a tetrahydropyran moiety, altering properties
4-Methyltetrahydro-2H-pyran-4-amine HCl0.70Methyl substitution affects its biological activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, thereby modulating cellular responses.
  • Enzymatic Interactions : It can influence enzyme kinetics by acting as an inhibitor or activator depending on the target enzyme.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Further studies are needed to assess its efficacy and safety profiles in living organisms.
  • Drug Development : Investigating its potential as a lead compound in drug development for various therapeutic applications.

Q & A

Basic: What are the common synthetic routes and purification strategies for 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride?

Answer:
The synthesis typically involves cyclization reactions of precursor molecules. For example:

  • Cycloaddition approaches : A [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction, is a documented method for structurally related spiro compounds .
  • Reductive amination : Reaction of dispiro[2.0.2.1]heptane derivatives with methanamine under controlled conditions (e.g., using LiAlH₄ as a reducing agent) yields the amine, which is then converted to the hydrochloride salt via HCl treatment .
  • Purification : Crystallization from polar solvents (e.g., ethanol/water mixtures) and chromatography (silica gel or HPLC) are standard for achieving >98% purity .

Basic: How are physicochemical properties like solubility and stability characterized for this compound?

Answer:

  • Solubility : The hydrochloride salt form enhances aqueous solubility. Techniques like dynamic light scattering (DLS) and UV-Vis spectrophotometry are used to quantify solubility across pH ranges .
  • Stability : Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (ICH guidelines) assess degradation kinetics. HPLC-MS monitors impurities, such as oxidation byproducts .
  • Structural confirmation : NMR (¹H/¹³C) and IR spectroscopy validate the spirocyclic structure and amine protonation state .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., nucleophilic vs. electrophilic behavior)?

Answer:

  • Kinetic vs. thermodynamic control : Competitive reactions (e.g., acylation vs. alkylation) should be studied under varying conditions (temperature, solvent polarity). For example, in polar aprotic solvents, the amine may favor nucleophilic substitution (SN2), while non-polar solvents might stabilize electrophilic adducts .
  • Computational modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-NMR) or trapping experiments (e.g., using TEMPO for radical intermediates) clarify reaction pathways .

Advanced: What methodologies are used to identify pharmacological targets for this spirocyclic amine?

Answer:

  • Molecular docking : Virtual screening against databases (e.g., Protein Data Bank) identifies potential targets (e.g., neurotransmitter receptors) based on structural complementarity .
  • In vitro assays : Competitive binding studies (e.g., radioligand displacement in rat brain homogenates) quantify affinity for serotonin or dopamine receptors .
  • Metabolite profiling : LC-MS/MS tracks biotransformation products in hepatocyte models to infer bioactive intermediates .

Advanced: How can advanced synthetic techniques optimize yield and scalability?

Answer:

  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oligomerization) by precise control of residence time and temperature .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps, improving energy efficiency .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes parameters like catalyst loading and solvent ratios .

Advanced: What theoretical frameworks guide mechanistic studies of spirocyclic amines in drug discovery?

Answer:

  • Conformational analysis : Molecular mechanics (MMFF94 force field) predicts preferred ring conformations and strain energy, which influence binding entropy .
  • Retrosynthetic planning : Disconnection strategies prioritize key bonds (e.g., C-N in the spiro core) to streamline synthesis .
  • Structure-Activity Relationship (SAR) models : Quantitative SAR (QSAR) correlates substituent effects (e.g., fluorine substitution in ) with bioactivity .

Basic: What analytical techniques validate the purity and identity of synthesized batches?

Answer:

  • Chromatography : HPLC with UV/ELSD detection quantifies impurities (<0.1% threshold) .
  • Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure, while HRMS (ESI+) verifies molecular weight .
  • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis validates stoichiometry of the hydrochloride salt .

Advanced: How do researchers address discrepancies in biological activity across in vitro vs. in vivo models?

Answer:

  • Pharmacokinetic profiling : LC-MS/MS measures plasma/tissue concentrations to assess bioavailability and blood-brain barrier penetration .
  • Metabolomic mapping : Identifies species-specific metabolism (e.g., cytochrome P450 isoforms) that may alter efficacy .
  • Dose-response modeling : Hill equation analysis differentiates target-mediated effects from off-target toxicity .

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